N-(2-methoxy-5-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
Selective and Potent Adenosine A3 Receptor Antagonists
The research presented in the first paper explores the effects of methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, aiming to modulate the antagonistic profile of the A3 adenosine receptor. The study successfully identifies novel ligands with high potency and selectivity, supported by a combination of theoretical and experimental approaches. These findings contribute to the understanding of pharmacophoric elements that confer selectivity to the A3 adenosine receptor .
Peripheral Benzodiazepine Receptor Ligands
The second paper discusses the synthesis and binding studies of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective ligands for the Peripheral Benzodiazepine Receptor (PBR). The research investigates the impact of various substituents on the acetamide moiety and proposes a 3D-QSAR model to predict the effects of these substitutions. Additionally, the paper evaluates the ability of these compounds to modulate steroid biosynthesis in C6 glioma cells .
Anticancer Properties of Acetamide Derivatives
In the third paper, novel 2-chloro N-aryl substituted acetamide derivatives are synthesized and evaluated for their cytotoxicity against various human leukemic cell lines. The study provides detailed characterization of the compounds and presents their anticancer activity, with some compounds showing significant cytotoxic effects on specific cell lines. This research contributes to the development of potential anticancer agents .
Antiproliferative Activity and Molecular Docking Study
The fourth paper presents the design and synthesis of a specific compound with antiproliferative activity against several human cancer cell lines. The study includes a crystal structure determination, DFT analysis, Hirshfeld surface analysis, and molecular docking studies. The compound exhibits promising anticancer activity and potential as an inhibitor of a specific protein structure .
Antimicrobial Activity of Pyrimidinone Derivatives
Finally, the fifth paper reports on the synthesis of new pyrido[3',2':4,5]thieno[3,2-d]-pyrimidinone derivatives with antimicrobial properties. The research involves the creation of N-substituted derivatives and the evaluation of their antimicrobial activities against various pathogens. The study provides chemical and spectroscopic evidence to support the structure assignments of the new compounds .
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c1-15-9-10-20(33-3)19(11-15)29-21(31)13-30-14-27-23-22-18(17-7-5-4-6-8-17)12-16(2)28-25(22)34-24(23)26(30)32/h4-12,14H,13H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSMAIUQJBMNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=NC(=CC(=C34)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
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